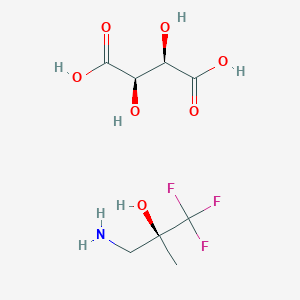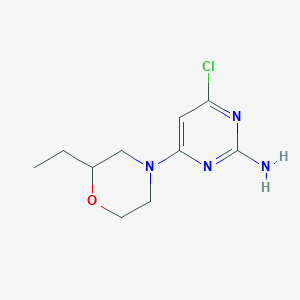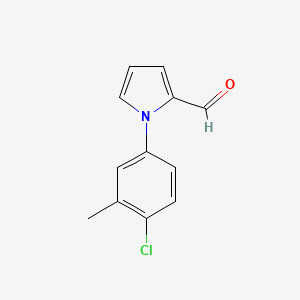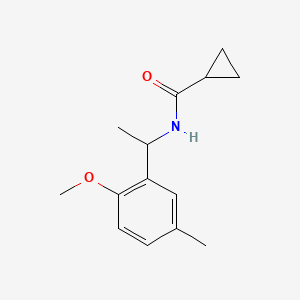
5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrazines This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyrazine ring, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination of 3-aminopyrazine-2-carboxylate, followed by bromination and subsequent functional group transformations . The reaction conditions often involve the use of reagents such as bromine and chlorinating agents under controlled temperatures and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For instance, a process might include steps like chlorination, diazotization, bromination, ester hydrolysis, and carboxyl rearrangement . These methods are designed to be cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparaison Avec Des Composés Similaires
2-Amino-6-chloropyrazine: Shares the pyrazine ring with amino and chloro substituents but lacks the bromo group.
5-Amino-3-bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness: 5-Amino-3-bromo-6-chloropyrazine-2-carboxylic acid is unique due to the combination of its substituents and the presence of the carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C5H3BrClN3O2 |
|---|---|
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
5-amino-3-bromo-6-chloropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1(5(11)12)9-3(7)4(8)10-2/h(H2,8,10)(H,11,12) |
Clé InChI |
JKNNBRIEKGNNBL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)Cl)N)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)


![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)




